molecular formula C11H14N4O2 B8734274 Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate

Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate

Cat. No.: B8734274
M. Wt: 234.25 g/mol
InChI Key: ZDDSCAIKJOTQES-UHFFFAOYSA-N
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Description

Tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

tert-butyl N-[5-(cyanomethyl)pyrazin-2-yl]carbamate

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-9-7-13-8(4-5-12)6-14-9/h6-7H,4H2,1-3H3,(H,14,15,16)

InChI Key

ZDDSCAIKJOTQES-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate (0.75 g, 2.60 mmol) and NaCN (0.255 g, 5.21 mmol) in DMF (5 mL) was stirred at room temperature for 50 min. The reaction mixture was cooled down to room temperature, diluted with 0.5 N NaOH (10 mL) and extracted with EtOAc (2×20 mL), and EtOAc layers were combined, washed with 0.5 N NaOH (10 mL), dried (Na2SO4), concentrated and the crude residue was purified by flash chromatography on silica gel eluted with gradient EtOAc/CH2Cl2 (0-20%) to afford tert-butyl 5-(cyanomethyl)pyrazin-2-ylcarbamate (0.40 g, 65.6% yield). LCMS (MH+-tBu): 179.0 (MH+), 0.68 min; 1H NMR (400 MHz, CDCl3) δ ppm 9.28 (s, 1H), 8.32 (s, 1H), 7.59 (br. s., 1H), 3.91 (s, 2H), 1.57 (s, 9H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.255 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of (5-bromomethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester (prepared according to WO 02/070494, 1.00 g, 3.470 mmol) in N,N-dimethylformamide (6.9 mL) was treated with sodium cyanide (350.7 mg, 6.940 mmol). The reaction mixture was stirred at 40° C. for 1 h. The reaction was diluted with a saturated aqueous sodium chloride solution (100 mL) and then extracted with ethyl acetate (100 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40L, Silica, 3/7 ethyl acetate/hexanes) afforded (5-cyanomethyl-pyrazin-2-yl)-carbamic acid tert-butyl ester (807.6 mg, 99%) as a light yellow solid: mp 162–164° C.; EI-HRMS m/e calcd for C11H14N4O2 (M+) 234.1117, found 234.1120.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
350.7 mg
Type
reactant
Reaction Step One
Quantity
6.9 mL
Type
solvent
Reaction Step One

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